molecular formula C12H17BrClN B2822427 1-[(3-Bromophenyl)methyl]piperidine hydrochloride CAS No. 1955556-56-5

1-[(3-Bromophenyl)methyl]piperidine hydrochloride

Cat. No.: B2822427
CAS No.: 1955556-56-5
M. Wt: 290.63
InChI Key: LRDJIIURAARODE-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]piperidine hydrochloride is a halogenated piperidine derivative characterized by a 3-bromophenylmethyl substituent attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₂H₁₅BrClN, with a molecular weight of 288.62 g/mol (calculated based on standard atomic weights).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDJIIURAARODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]piperidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products:

  • Substitution reactions yield various substituted piperidine derivatives.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-[(3-Bromophenyl)methyl]piperidine hydrochloride has diverse applications in several fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
  • Drug Development : The compound is used as an intermediate in the synthesis of drugs aimed at treating conditions such as Alzheimer's disease and certain cancers. Its ability to inhibit beta-secretase enzyme activity has been highlighted in studies focused on Alzheimer's treatment .
  • Biological Research : Investigations into the biological activities of piperidine derivatives have shown that this compound can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. This activity is linked to the modulation of caspase pathways and cell cycle progression .

Anticancer Activity

Recent research has demonstrated the compound's effectiveness against various cancer cell lines. For instance:

  • HepG2 Cells : Studies indicate that this compound induces apoptosis through caspase activation, leading to reduced cell viability .
  • MDA-MB-231 Cells : Similar mechanisms were observed in breast cancer cells, where the compound's interaction with cellular pathways resulted in significant cytotoxic effects .

Neuroprotective Effects

In the context of neurodegenerative diseases, this compound has been studied for its potential to inhibit beta-secretase activity, which is crucial for reducing amyloid-beta peptide accumulation associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules. The exact pathways and targets depend on the specific application and the nature of the substituents on the piperidine ring.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Piperidine Derivatives

Compound Name Substituent Position Halogen Functional Group Molecular Weight (g/mol) Key References
1-[(3-Bromophenyl)methyl]piperidine HCl N-linked benzyl Br Piperidine hydrochloride 288.62
4-(3-Bromophenyl)piperidine HCl (ST-1704) 4-position of piperidine Br Piperidine hydrochloride 276.62
1-(3-Bromophenyl)piperidin-2-one (AM-2085) N-linked benzyl Br Piperidin-2-one 268.13
1-(1-Phenylcyclohexyl)piperidine HCl (PCP derivative) Cyclohexyl-phenyl None Piperidine hydrochloride 283.82
Methoxphenidine HCl 2-methoxyphenyl, phenylethyl None Piperidine hydrochloride 341.90

Key Observations :

  • Substituent Position : The position of the bromophenyl group significantly impacts molecular interactions. For example, ST-1704 (4-position substitution) may exhibit different receptor binding compared to the target compound’s N-benzyl substitution .
  • Functional Groups : AM-2085 replaces the piperidine’s methylene group with a ketone (piperidin-2-one), reducing basicity and altering solubility. The target compound’s hydrochloride salt enhances water solubility compared to neutral analogs .
  • Halogen Effects : Bromine’s higher lipophilicity compared to chlorine (e.g., in ’s 3-chlorophenyl analog) may increase membrane permeability but also elevate toxicity risks .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name logP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
1-[(3-Bromophenyl)methyl]piperidine HCl 3.2 (estimated) ~50 (moderate) Not reported
4-(3-Bromophenyl)piperidine HCl 2.8 ~100 (high) 210–215
Methoxphenidine HCl 3.5 ~30 (low) 160–165

Key Observations :

  • Methoxphenidine’s methoxy and phenylethyl groups further elevate logP, correlating with its reported lower solubility .

Key Observations :

  • Unlike ORM-13070, which is designed for selective α2C receptor antagonism, the bromophenylmethyl substitution in the target compound lacks documented receptor specificity .

Biological Activity

1-[(3-Bromophenyl)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H16BrClN
Molecular Weight271.62 g/mol
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to act as a ligand for certain receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for use in treating infections.

Anticancer Properties

Studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound may influence central nervous system functions. Preliminary studies suggest it could modulate dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, with a significant increase in caspase-3 activity, indicating effective activation of the apoptotic pathway.

Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis : Various synthetic routes have been developed to create derivatives of piperidine with enhanced biological activity.
  • Biological Evaluation : Compounds derived from piperidine structures have shown promising results in inhibiting tumor growth in vivo and modulating immune responses.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus (MIC: 32 µg/mL)
AnticancerInduces apoptosis in MDA-MB-231 cells
NeuropharmacologicalModulates dopaminergic pathways

Q & A

Basic Question: What are the recommended synthetic routes for 1-[(3-Bromophenyl)methyl]piperidine hydrochloride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Bromophenyl Intermediate Preparation : React 3-bromobenzyl bromide with piperidine under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60°C).

Salt Formation : Treat the freebase with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH) to achieve >95% purity .
Purity Optimization : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm for bromophenyl) and piperidine methylene signals (δ 2.5–3.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₅BrNCl: ~304.0 m/z).
  • Purity Assessment :
    • HPLC : Use a reverse-phase column with UV detection at 254 nm; retention time consistency indicates stability .

Advanced Question: How do positional isomers (e.g., 3-bromo vs. 4-bromo substitution) affect biological activity, and how can researchers validate these differences?

Methodological Answer:

  • Isomer-Specific Activity : Meta-substitution (3-bromo) may enhance binding to CNS targets (e.g., sigma receptors) due to steric and electronic effects, whereas para-substitution (4-bromo) could alter solubility and off-target interactions .
  • Validation Strategies :
    • Comparative Binding Assays : Use radioligand displacement studies (e.g., [³H]-DTG for sigma receptors).
    • Molecular Dynamics Simulations : Analyze docking poses in target binding pockets to rationalize affinity differences .

Advanced Question: How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Bioavailability : Assess oral absorption using Caco-2 cell monolayers or in situ intestinal perfusion models.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
  • Troubleshooting :
    • Prodrug Design : Modify the hydrochloride salt to improve membrane permeability (e.g., ester prodrugs).
    • Isotopic Labeling : Use ¹⁴C-labeled compound to track distribution and metabolite formation in vivo .

Basic Question: What protocols ensure the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation.
    • Desiccant : Include silica gel packs to minimize humidity-induced degradation.
  • Stability Testing :
    • Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC to detect degradation products (e.g., freebase formation) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Key Modifications :
    • Piperidine Ring : Introduce substituents (e.g., methyl, fluoro) to modulate lipophilicity and metabolic stability.
    • Bromophenyl Group : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance target selectivity .
  • Experimental Workflow :
    • Parallel Synthesis : Generate analogs via combinatorial chemistry.
    • High-Throughput Screening : Test against target panels (e.g., GPCRs, ion channels) to identify hits.
    • In Silico QSAR Models : Corrogate substituent effects with activity data to guide iterative design .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of fine particles.
  • Spill Management : Neutralize acid spills with sodium bicarbonate; collect waste in halogen-approved containers .

Advanced Question: How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Source Analysis :
    • Compound Purity : Re-test batches from different suppliers via NMR/HPLC to rule out impurity-driven effects.
    • Assay Conditions : Standardize protocols (e.g., cell line passage number, buffer pH) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends .

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